molecular formula C₂₁H₃₀O₃ B1145094 6alpha-Hydroxycannabidiol CAS No. 58940-28-6

6alpha-Hydroxycannabidiol

Cat. No. B1145094
CAS RN: 58940-28-6
M. Wt: 330.46
InChI Key:
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Description

6alpha-Hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which the 6-pro-S hydrogen of the cyclohexene ring has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced by CYP2C19 and CYP3A .


Synthesis Analysis

The synthesis of 6alpha-Hydroxycannabidiol and its derivatives has been a subject of research. The synthesis involves the oxidation of cannabidiol using various oxidizing agents. The resulting product is then purified by chromatography to obtain pure 6alpha-Hydroxycannabidiol .


Molecular Structure Analysis

6alpha-Hydroxycannabidiol has a molecular formula of C21H30O3 and a molecular weight of 330.5 g/mol. Its chemical structure is similar to that of cannabidiol, with the addition of a hydroxy group at the 6alpha position of the cyclohexene ring .


Chemical Reactions Analysis

The exact chemical reactions involving 6alpha-Hydroxycannabidiol are not fully understood and are a subject of ongoing research .


Physical And Chemical Properties Analysis

6alpha-Hydroxycannabidiol is a crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Scientific Research Applications

Metabolite of Cannabidiol

6alpha-Hydroxycannabidiol is one of the main metabolites of cannabidiol produced by human liver microsomes, specifically by enzymes CYP2C19 and CYP3A . This makes it a crucial compound in understanding the pharmacokinetics and metabolism of cannabidiol.

Quantification in Human Plasma

In a study on the quantification of cannabinoids in human plasma, 6alpha-Hydroxycannabidiol was identified as one of the metabolites of CBD . This implies its importance in developing sensitive and specific analytical assays to measure cannabinoids in patients, which can help establish dose-effect relationships and gain knowledge of their pharmacokinetics and metabolism.

Therapeutic Applications

Over the past years, several possible therapeutic applications have been suggested for cannabis derivatives, including 6alpha-Hydroxycannabidiol . These include treatment for spasticity in multiple sclerosis, nausea and vomiting in cancer patients, neuropathic pain, post-traumatic stress disorder, epilepsy, glaucoma, neurodegenerative pathologies (i.e., Alzheimer’s disease and Parkinson’s disease), autism spectrum disorders, anxiety and depression, and chronic pain .

Alternative Treatment for Addictions

Cannabinoids like 6alpha-Hydroxycannabidiol have been proposed as alternative treatments for alcohol and opioid addictions . This suggests a potential role for 6alpha-Hydroxycannabidiol in addiction therapy.

Skin Applications

Research has shown that cannabinoids have potential applications in managing dermatological disorders . Given that 6alpha-Hydroxycannabidiol is a metabolite of CBD, it may also share these properties. These include hydrating, sebostatic, antipruritic, antimicrobial, anti-inflammatory, antioxidant, wound healing, photoprotective, anti-fibrotic, and antitumoral properties .

Hair Growth Modulation

Cannabinoids have been shown to modulate hair growth . As a metabolite of CBD, 6alpha-Hydroxycannabidiol could potentially have similar effects, making it a compound of interest in the study of hair growth and related disorders.

Future Directions

The future directions of research on 6alpha-Hydroxycannabidiol could include the development of more efficient and cost-effective methods for the synthesis and purification of 6alpha-Hydroxycannabidiol, the identification of new biological activities and therapeutic targets, and the evaluation of its potential in clinical trials .

properties

IUPAC Name

2-[(1R,4S,6R)-4-hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-15-10-19(23)21(20(24)11-15)17-9-14(4)18(22)12-16(17)13(2)3/h9-11,16-18,22-24H,2,5-8,12H2,1,3-4H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLPAYRRVSQJRR-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(C(CC2C(=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C([C@H](C[C@H]2C(=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxycannabidiol

CAS RN

58940-28-6
Record name 6alpha-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058940286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6ALPHA-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT5NXL2YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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